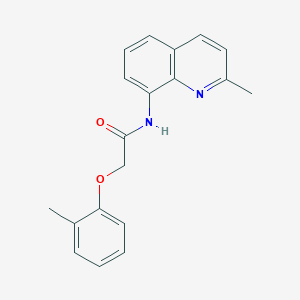![molecular formula C22H19N3O3 B244130 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVC is a type of fluorescent dye that has been extensively studied for its unique properties, which make it an ideal candidate for use in a wide range of scientific research applications.
作用機序
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves its ability to selectively bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain proteins and lipids, allowing researchers to use it to label and track these molecules in living cells and tissues. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also able to penetrate cellular membranes, making it useful for studying intracellular processes.
Biochemical and Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound is generally well-tolerated by cells and tissues, making it a safe and effective tool for scientific research. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide also has the advantage of being highly stable, allowing it to be used in long-term experiments without degradation or loss of fluorescence.
実験室実験の利点と制限
One of the main advantages of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its high selectivity for specific biological molecules, allowing researchers to target and study specific proteins and lipids in living cells and tissues. The compound is also highly stable and can be used in long-term experiments without degradation or loss of fluorescence. However, one limitation of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its relatively low fluorescence intensity compared to other fluorescent dyes, which can make it difficult to detect in certain applications.
将来の方向性
There are many potential future directions for N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide research, including the development of new and improved synthesis methods, the optimization of labeling and imaging protocols, and the exploration of new applications in various scientific fields. One promising area of research is the use of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where it could be used to label and track specific proteins and lipids implicated in these diseases. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide could be used in the development of new diagnostic and therapeutic tools for various diseases.
合成法
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves the reaction of 3-amino-4-methylpyridine with 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The overall process is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific research fields, including biochemistry, cell biology, and neuroscience. The compound is commonly used as a fluorescent probe to label and track various biological molecules, such as proteins, lipids, and nucleic acids. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also used as a tool to study cellular processes and signaling pathways, as well as to investigate the mechanisms of various diseases.
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-14-6-7-19-18(10-14)25-22(28-19)17-11-16(9-13(2)20(17)26)24-21(27)15-5-4-8-23-12-15/h4-12,25H,3H2,1-2H3,(H,24,27)/b22-17+ |
InChIキー |
SRABEQDXDKJTJA-OQKWZONESA-N |
異性体SMILES |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
正規SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244060.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)
